molecular formula C11H12ClN3S B5336842 2-CHLOROBENZYL (4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

2-CHLOROBENZYL (4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

Cat. No.: B5336842
M. Wt: 253.75 g/mol
InChI Key: DJASQVPMLXMHOK-UHFFFAOYSA-N
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Description

2-Chlorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide is a chemical compound with the molecular formula C11H12ClN3S. This compound is part of the triazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 2-chlorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide typically involves the reaction of 2-chlorobenzyl chloride with 4,5-dimethyl-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction

Chemical Reactions Analysis

2-Chlorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-chlorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c1-8-13-14-11(15(8)2)16-7-9-5-3-4-6-10(9)12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJASQVPMLXMHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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